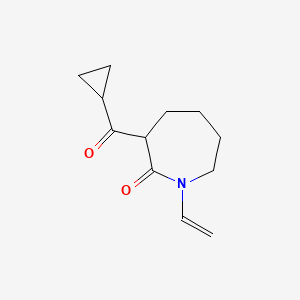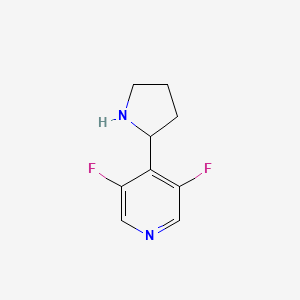
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one is an organic compound that features a cyclopropylcarbonyl group attached to a vinylazepan-2-one structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one can be achieved through several methods. One common approach involves the cyclopropanation of vinylazepan-2-one derivatives using cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the cyclopropylcarbonyl group being introduced to the vinylazepan-2-one structure .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound under controlled conditions. For example, the use of reusable catalysts such as Amberlyst-35 in a continuous-flow system can facilitate the synthesis of cyclopropylcarbonyl derivatives .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the cyclopropylcarbonyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropylcarbonyl derivatives.
Aplicaciones Científicas De Investigación
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in cycloaddition reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one involves its interaction with specific molecular targets. The cyclopropylcarbonyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, potentially affecting enzyme activity and protein function .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylcarbonyl derivatives: Compounds with similar cyclopropylcarbonyl groups.
Vinylazepan-2-one derivatives: Compounds with similar azepan-2-one structures.
Uniqueness
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one is unique due to the combination of the cyclopropylcarbonyl and vinylazepan-2-one moieties. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-(cyclopropanecarbonyl)-1-ethenylazepan-2-one |
InChI |
InChI=1S/C12H17NO2/c1-2-13-8-4-3-5-10(12(13)15)11(14)9-6-7-9/h2,9-10H,1,3-8H2 |
Clave InChI |
MERUAEPBKCPSAI-UHFFFAOYSA-N |
SMILES canónico |
C=CN1CCCCC(C1=O)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)

![5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234822.png)







![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)


